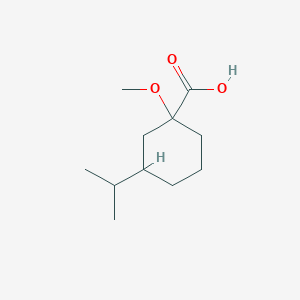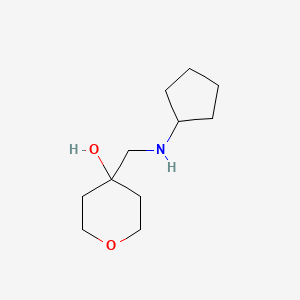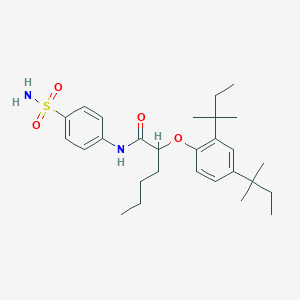
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxyalkyl intermediate: This step involves the reaction of 2,4-di-tert-pentylphenol with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.
Amidation reaction: The phenoxyalkyl intermediate is then reacted with 4-sulfamoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final hexanamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates.
Major Products
Oxidation: Oxidized phenoxy derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Di-tert-butylphenoxy)-N-(4-sulfamoylphenyl)hexanamide: Similar structure with tert-butyl groups instead of tert-pentyl groups.
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)butanamide: Similar structure with a shorter alkyl chain.
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C28H42N2O4S |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)hexanamide |
InChI |
InChI=1S/C28H42N2O4S/c1-8-11-12-25(26(31)30-21-14-16-22(17-15-21)35(29,32)33)34-24-18-13-20(27(4,5)9-2)19-23(24)28(6,7)10-3/h13-19,25H,8-12H2,1-7H3,(H,30,31)(H2,29,32,33) |
InChI-Schlüssel |
SPXDINGKMPTZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)
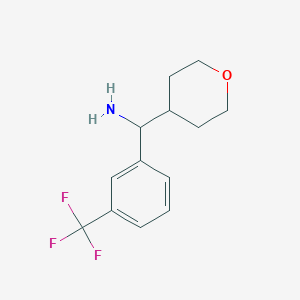
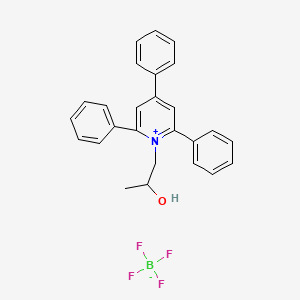

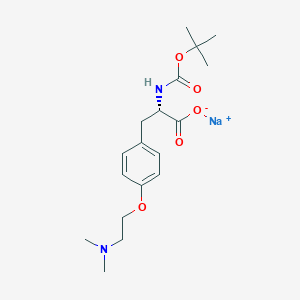

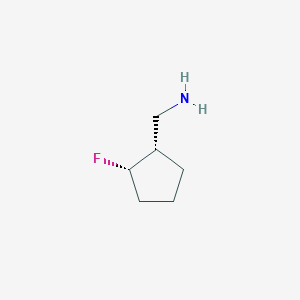

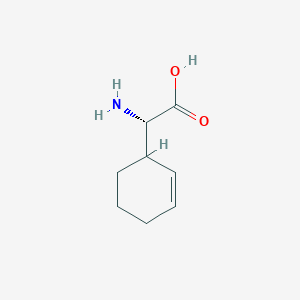
![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
